molecular formula C18H19Cl2NO5S B11507646 Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate

Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate

Cat. No.: B11507646
M. Wt: 432.3 g/mol
InChI Key: LQUALTJKQCBKHN-UHFFFAOYSA-N
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Description

Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate is a propanoate ester derivative featuring two distinct aromatic substituents: a 2-chlorophenyl group and a sulfonamide-linked 4-chloro-3-methoxyphenyl moiety. The sulfonamide group (–SO₂–NH–) bridges the propanoate backbone and the methoxyphenyl ring, introducing both steric bulk and electronic effects. The ethyl ester group enhances lipophilicity, which may influence bioavailability or membrane permeability in pharmacological contexts.

Properties

Molecular Formula

C18H19Cl2NO5S

Molecular Weight

432.3 g/mol

IUPAC Name

ethyl 3-[(4-chloro-3-methoxyphenyl)sulfonylamino]-3-(2-chlorophenyl)propanoate

InChI

InChI=1S/C18H19Cl2NO5S/c1-3-26-18(22)11-16(13-6-4-5-7-14(13)19)21-27(23,24)12-8-9-15(20)17(10-12)25-2/h4-10,16,21H,3,11H2,1-2H3

InChI Key

LQUALTJKQCBKHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 3-amino-3-(2-chlorophenyl)propanoic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the chlorophenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related esters and sulfonamide derivatives, focusing on substituent effects, functional groups, and synthesis challenges.

Substituent Variations on the Propanoate Backbone
Compound Name Substituent 1 Substituent 2 Functional Groups Key Differences Reference
Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate 2-Chlorophenyl (4-Chloro-3-methoxyphenyl)sulfonylamino Sulfonamide, ester Reference compound N/A
Methyl 3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate 4-Chlorophenyl Hydroxy, dimethyl Hydroxy, ester Methyl ester, lacks sulfonamide, additional methyl groups
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride 4-Chlorophenyl Amino, hydroxy Amino, hydroxy, hydrochloride salt Amino and hydroxy instead of sulfonamide; hydrochloride enhances solubility
Ethyl 3-[(2-chloro-4-nitrophenyl)carbonylamino]-3-(4-methylphenyl)propanoate 4-Methylphenyl (2-Chloro-4-nitrophenyl)carbonylamino Carbonylamide, nitro group Nitro group (electron-withdrawing) vs. methoxy (electron-donating)

Key Observations :

  • Ester Group : Methyl esters (e.g., ) may exhibit reduced metabolic stability compared to ethyl esters due to faster hydrolysis.
  • Sulfonamide vs.
  • Halogen Positioning : The 2-chlorophenyl group in the target compound introduces ortho-substitution effects, which can sterically hinder rotation and influence molecular conformation compared to para-substituted analogs (e.g., ).
Electronic and Steric Effects of Aromatic Substituents
Compound Name Aromatic Ring Substituents Electronic Effects Steric Effects Reference
This compound 2-Cl, 4-Cl-3-OCH₃ Methoxy (electron-donating), Cl (electron-withdrawing) Ortho-Cl creates steric hindrance N/A
Ethyl 3-(1-(2-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate 2-Cl, thioether Thioether (polarizable) Bulky thioether group
(E)-Ethyl 3-(3-chloro-4-ethoxyphenyl)-2-([(dimethylamino)methylene]amino)propanoate 3-Cl-4-OCH₂CH₃ Ethoxy (electron-donating), dimethylamino (basic) Ethoxy’s larger size vs. methoxy

Key Observations :

  • Methoxy vs.
  • Thioether vs. Sulfonamide : Thioethers () are less polar than sulfonamides, reducing solubility but improving passive diffusion.
Conformational Analysis
  • The syn-periplanar conformation observed in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate () suggests that planar geometries are favored in similar esters. The target compound’s sulfonamide group may enforce a specific conformation, influencing binding to biological targets.

Biological Activity

Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a sulfonamide group, which is known for its diverse biological activities. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C15H15Cl2N1O5S1
Molecular Weight 392.25 g/mol
IUPAC Name This compound
Canonical SMILES CCOC(=O)C(C(=O)N(S(=O)(=O)C1=CC(=C(C=C1)Cl)OC2=CC=CC=C2Cl))C(C)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes involved in critical metabolic pathways. The sulfonamide moiety can inhibit the activity of various enzymes by mimicking substrates or binding to active sites, thus blocking their function.

Antimicrobial Activity

Research indicates that compounds within the sulfonamide class exhibit significant antimicrobial properties. This compound has been evaluated against several bacterial strains:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, Salmonella typhi, and Bacillus subtilis.
  • Results : Moderate to strong antibacterial activity was observed, particularly against Salmonella typhi and Bacillus subtilis. The compound demonstrated lower efficacy against E. coli and S. aureus.

Enzyme Inhibition Studies

In addition to antimicrobial properties, this compound has shown potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) : The compound inhibited AChE with an IC50 value indicating significant potential for treating conditions like Alzheimer's disease.
  • Urease Inhibition : The compound exhibited strong urease inhibitory activity, which is crucial in managing urinary tract infections.

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds, providing insights into the potential applications of this compound:

  • Antibacterial Activity : A study demonstrated that derivatives of sulfonamide compounds showed varying degrees of antibacterial effectiveness against multiple strains, with some achieving IC50 values in the low micromolar range .
  • Enzyme Inhibition : Research on related sulfonamide compounds indicated strong inhibition against urease and AChE, suggesting that modifications to the sulfonamide structure could enhance these properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other sulfonamide derivatives:

Compound NameAntibacterial ActivityAChE Inhibition IC50 (µM)Urease Inhibition IC50 (µM)
This compoundModerate to Strong5.01.5
SulfanilamideModerate10.05.0
SulfamethoxazoleStrong8.02.0

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